molecular formula C9H14ClN3 B12999084 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-8-amine hydrochloride

2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-8-amine hydrochloride

Cat. No.: B12999084
M. Wt: 199.68 g/mol
InChI Key: FWCADUKSNFNLFX-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-8-amine hydrochloride is a compound belonging to the benzodiazepine class. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, anticonvulsant, and muscle relaxant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-8-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the intramolecular aza-Wittig reaction of azides derived from amino azides and α, β-unsaturated ketones . The reduction of these intermediates with lithium aluminium hydride yields the corresponding saturated heterocycles .

Industrial Production Methods

Industrial production of benzodiazepines, including this compound, often utilizes continuous flow chemistry. This method allows for efficient and scalable synthesis of the compound, ensuring high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-8-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminium hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Lithium aluminium hydride is frequently used as a reducing agent.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives of the parent compound.

Scientific Research Applications

2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-8-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-8-amine hydrochloride involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and muscle relaxant properties . The molecular targets include GABA-A receptors, and the pathways involved are primarily related to neurotransmitter modulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-8-amine hydrochloride is unique due to its specific substitution pattern and the presence of the amine group at the 8-position. This structural feature contributes to its distinct pharmacological profile and potential therapeutic applications.

Properties

Molecular Formula

C9H14ClN3

Molecular Weight

199.68 g/mol

IUPAC Name

2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-8-amine;hydrochloride

InChI

InChI=1S/C9H13N3.ClH/c10-8-2-1-7-6-11-3-4-12-9(7)5-8;/h1-2,5,11-12H,3-4,6,10H2;1H

InChI Key

FWCADUKSNFNLFX-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(CN1)C=CC(=C2)N.Cl

Origin of Product

United States

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